molecular formula C12H9BrFNO2 B445017 N-(4-bromo-2-fluorophenyl)-2-methyl-3-furamide

N-(4-bromo-2-fluorophenyl)-2-methyl-3-furamide

Cat. No. B445017
M. Wt: 298.11g/mol
InChI Key: PDARUEJJHMSXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-methyl-3-furancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

Synthesis and Characterization

  • Thiourea Derivatives Synthesis : A study focused on synthesizing acylthioureas with various aryl-carbamothioyl benzamides, including derivatives like 2-bromophenyl and 3-fluorophenyl. These compounds demonstrated significant antimicrobial potential, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
  • Furoquinolinone Synthesis : Another research explored the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide to synthesize furo[3,2-c]quinolin-4(5H)-one, highlighting a novel synthetic pathway for this heterocycle (Lindahl, Carroll, Quinn, & Ripper, 2006).

Antimicrobial and Biological Activities

  • Antimicrobial Properties : A study on N-(4-bromophenyl)furan-2-carboxamides revealed significant antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This research underscores the potential of such compounds in combating drug-resistant bacterial infections (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).
  • Biofilm Formation Inhibition : An investigation into the influence of a furanone derivative on biofilm formation by Staphylococcus epidermidis on PVC materials found that this compound could significantly inhibit biofilm formation, suggesting its utility in controlling biofilm-associated infections (Zhen-long, 2008).

Structural and Chemical Studies

  • Crystal Structure Analysis : The crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, was analyzed, providing insights into the geometric and electronic structure, which can be valuable for understanding the chemical behavior and reactivity of such compounds (Galešić & Vlahov, 1990).

Additional Applications

properties

Product Name

N-(4-bromo-2-fluorophenyl)-2-methyl-3-furamide

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C12H9BrFNO2/c1-7-9(4-5-17-7)12(16)15-11-3-2-8(13)6-10(11)14/h2-6H,1H3,(H,15,16)

InChI Key

PDARUEJJHMSXHN-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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